4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Description
4-Butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked to a 4-butoxybenzenesulfonamide moiety. This compound’s structural complexity necessitates advanced crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) to resolve its anisotropic displacement parameters and packing interactions .
Properties
IUPAC Name |
4-butoxy-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-6-7-12-25-15-8-10-16(11-9-15)26(23,24)21-17-13(2)19-18(22(4)5)20-14(17)3/h8-11,21H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGKHHRAXGDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrimidine-based analogs and sulfonamide/amide derivatives, focusing on structural motifs, synthetic approaches, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations :
Pyrimidine Substitution Patterns: The target compound’s 2-(dimethylamino) group introduces basicity and steric bulk, contrasting with the 5-bromo-2-chloro substituents in ’s compound, which may promote halogen bonding in crystal packing or target interactions . The 4,6-dimethyl groups on the pyrimidine ring likely enhance lipophilicity compared to unsubstituted analogs.
Linkage Type :
- Sulfonamide vs. Amide/Amine : Sulfonamides exhibit stronger acidity (pKa ~10–11) than amides (pKa ~15–17), affecting solubility and binding to targets like carbonic anhydrases or bacterial enzymes. Amides (e.g., in ) may prioritize solubility and passive membrane diffusion .
However, the sulfonamide linkage likely requires sulfonyl chloride intermediates, differing from amine/amide formations .
Crystallographic Analysis :
- Tools like WinGX and ORTEP-3 are critical for resolving subtle differences in molecular geometry and packing between sulfonamides and amides, which influence melting points and stability .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or physicochemical data for the target compound, structural comparisons suggest:
- Bioactivity : The sulfonamide group may target enzymes like carbonic anhydrase or dihydropteroate synthase (common in sulfa drugs).
- Solubility : The 4-butoxy group could improve lipid solubility versus ’s hydroxylated analogs.
- Synthetic Challenges : Steric hindrance from dimethyl groups on the pyrimidine may complicate coupling reactions compared to less-substituted derivatives.
Further studies requiring SHELX -refined crystallographic data and pharmacological assays are needed to validate these hypotheses .
Biological Activity
4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is . Its structure includes a benzenesulfonamide moiety linked to a pyrimidine derivative, which is essential for its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives can possess significant antibacterial and antifungal properties. The activity is often attributed to the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anticancer Activity : Studies have shown that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | |
| Antifungal | Disruption of fungal cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity in Cancer Models : In vitro studies on breast carcinoma cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value significantly lower than that of common chemotherapeutics like 5-fluorouracil. This suggests its potential as a candidate for further development in cancer therapy.
Research Findings
Recent research has focused on the synthesis of novel sulfonamides with enhanced biological profiles. For instance, compounds similar to 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide have been shown to selectively inhibit carbonic anhydrase isoforms associated with tumor growth, indicating a promising avenue for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
